REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[CH:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([CH3:18])[CH3:17].C([O-])([O-])=O.[Na+].[Na+]>C(=S)=S>[CH:16]([C:19]1[CH:24]=[CH:23][C:22]([C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[C:1]([OH:6])=[O:11])=[O:5])=[CH:21][CH:20]=1)([CH3:18])[CH3:17] |f:1.2.3.4,6.7.8|
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Name
|
|
Quantity
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16 g
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Type
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reactant
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Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
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120 mL
|
Type
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solvent
|
Smiles
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C(=S)=S
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was refluxed for 7 h in a water bath
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Duration
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7 h
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Type
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CUSTOM
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Details
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The carbon sulfide was then removed by distillation
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Type
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ADDITION
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Details
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A dilute HCl solution (100 mL, 1.2N) was then added slowly to the remaining residue
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Type
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CUSTOM
|
Details
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The aqueous phase was decanted
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Type
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CUSTOM
|
Details
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to yield a sticky solid
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Type
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CUSTOM
|
Details
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resulted in considerable foaming
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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FILTRATION
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Details
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the resultant solution was filtered
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Type
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CUSTOM
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Details
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to remove the undissolved material
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Type
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CUSTOM
|
Details
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to give an oily layer which
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Type
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EXTRACTION
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Details
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was extracted with diethylether
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Type
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DRY_WITH_MATERIAL
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Details
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The diethylether layer was dried with MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the diethylether was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to yield a cream-colored solid
|
Type
|
CUSTOM
|
Details
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The product was recrystallized from a 33/66 (v/v) mixture of toluene and pentane (17 g, 64%) mp 126°-127° C.
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |